N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide
Overview
Description
N-(2,3-dichlorophenyl)-2-{2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide is a useful research compound. Its molecular formula is C24H22Cl2N2O4 and its molecular weight is 473.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.0956626 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Spectroscopic Properties
Research into similar compounds often focuses on their synthesis and characterization, exploring the chemical properties and potential biological activities. For example, the study of acylthioureas derivatives has shown that certain structural features, such as the presence of halogen atoms, can significantly impact antimicrobial activities, especially against strains known for biofilm formation, suggesting potential for developing new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).
Antimicrobial and Antipathogenic Activities
Several studies have synthesized novel derivatives and tested them for antimicrobial and antipathogenic activities. These studies often explore the relationship between chemical structure and biological activity, leading to insights into how these compounds interact with bacterial cells and inhibit growth. Such research underlines the potential of these compounds in the development of new therapeutic agents targeting resistant bacterial strains and biofilms, emphasizing their importance in addressing ongoing challenges in treating infections (Carmen Limban et al., 2011).
Potential as Analgesic and Anti-Inflammatory Agents
Research into compounds derived from visnaginone and khellinone has demonstrated analgesic and anti-inflammatory activities, indicating that structural modifications to these molecules can lead to significant biological effects. This research suggests the potential of these derivatives as starting points for the development of new analgesic and anti-inflammatory medications, highlighting the importance of chemical synthesis in drug discovery (A. Abu‐Hashem et al., 2020).
Synthesis of Novel Derivatives for Anticancer Evaluation
The design and synthesis of novel derivatives for anticancer evaluation represent a significant area of research. Studies have synthesized and evaluated the anticancer activity of various compounds against different cancer cell lines. Such research contributes to the discovery of new therapeutic agents for cancer treatment, showcasing the versatility and potential of chemical compounds in addressing complex diseases (B. Ravinaik et al., 2021).
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]oxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O4/c1-3-31-17-13-11-16(12-14-17)27-23(29)15(2)32-21-10-5-4-7-18(21)24(30)28-20-9-6-8-19(25)22(20)26/h4-15H,3H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPIEDWPUPXDGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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